molecular formula C10H12O3 B019512 4-(2-ACETOXY-ETHYL)PHENOL CAS No. 58556-55-1

4-(2-ACETOXY-ETHYL)PHENOL

Cat. No.: B019512
CAS No.: 58556-55-1
M. Wt: 180.2 g/mol
InChI Key: LDLOCPJLLDCCGO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)ethyl acetate, also known as tyrosol acetate, is an organic compound with the molecular formula C10H12O3. It is a derivative of tyrosol, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.

Safety and Hazards

While specific safety and hazard information for 2-(4-Hydroxyphenyl)ethyl acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Hydroxyphenyl)ethyl acetate can be synthesized through the esterification of 2-(4-hydroxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Hydroxyphenyl)ethyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxyphenyl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(4-Hydroxyphenyl)ethyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. The acetate group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, tyrosol .

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOCPJLLDCCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348484
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58556-55-1
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are commonly employed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex matrices like olive oil?

A1: Several analytical methods have been developed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex samples. One approach utilizes Solid-Phase Extraction (SPE) to isolate the polar fraction containing the compound, followed by High-Performance Liquid Chromatography (HPLC) coupled with diode array UV detection for separation and quantification. [] This method allows for the determination of various phenolic compounds, including 2-(4-Hydroxyphenyl)ethyl acetate, in virgin olive oils.

Q2: 2-(4-Hydroxyphenyl)ethyl acetate has been identified in various natural sources. Can you provide some examples?

A2: 2-(4-Hydroxyphenyl)ethyl acetate has been found in extra-virgin olive oil [, ], a finding significant due to the potential health benefits associated with olive oil consumption. Additionally, this compound has been isolated from the endophytic fungus Colletotrichum capsici, found in Paeonia lactiflora roots [], and from the sponge-derived fungus Alternaria alternata I-YLW6-1 []. The presence of this compound in diverse organisms suggests its potential ecological significance and warrants further investigation into its biological roles.

Q3: Are there any documented instances of 2-(4-Hydroxyphenyl)ethyl acetate being isolated from a previously unobserved source?

A3: Yes, research highlights the isolation of 2-(4-Hydroxyphenyl)ethyl acetate from a novel source. The compound was identified in the broth of the endophytic fungus Acremonium sp. J1, found in Antiaris toxicaria []. This discovery marked the first reported instance of isolating 2-(4-Hydroxyphenyl)ethyl acetate from this specific fungal species.

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